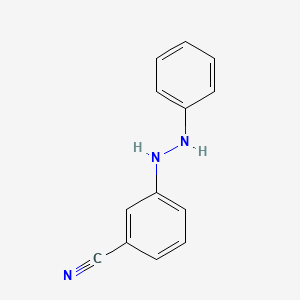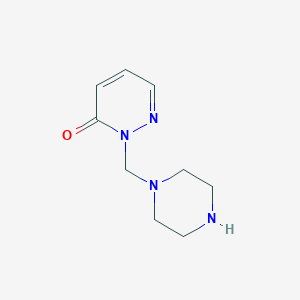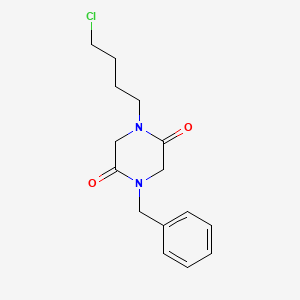
1-Benzyl-4-(4-chlorobutyl)piperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(4-chlorobutyl)piperazine-2,5-dione is a synthetic organic compound belonging to the piperazine family Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(4-chlorobutyl)piperazine-2,5-dione typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzyl Group: The benzyl group is introduced via the reaction of piperazine with benzyl chloride under basic conditions.
Attachment of the Chlorobutyl Group: The chlorobutyl group is introduced through a nucleophilic substitution reaction involving 4-chlorobutyl chloride and the piperazine derivative.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-Benzyl-4-(4-chlorobutyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
1-Benzyl-4-(4-chlorobutyl)piperazine-2,5-dione has several scientific research applications, including:
作用機序
The mechanism of action of 1-Benzyl-4-(4-chlorobutyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit protein kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function .
類似化合物との比較
1-Benzylpiperazine: A simpler analog without the chlorobutyl group, known for its stimulant properties.
1-(4-Chlorobenzhydryl)piperazine: Contains a chlorobenzhydryl group instead of a chlorobutyl group, used in various pharmaceutical applications.
Uniqueness: 1-Benzyl-4-(4-chlorobutyl)piperazine-2,5-dione is unique due to the presence of both benzyl and chlorobutyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C15H19ClN2O2 |
|---|---|
分子量 |
294.77 g/mol |
IUPAC名 |
1-benzyl-4-(4-chlorobutyl)piperazine-2,5-dione |
InChI |
InChI=1S/C15H19ClN2O2/c16-8-4-5-9-17-11-15(20)18(12-14(17)19)10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |
InChIキー |
PEWAIGYRXIJOOL-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(CC(=O)N1CCCCCl)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Chlorophenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13883019.png)
![[4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine](/img/structure/B13883020.png)
![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)
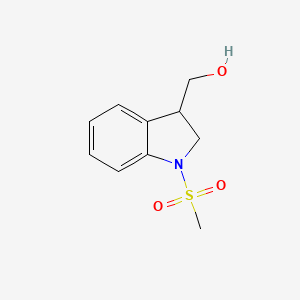

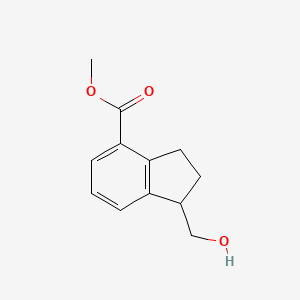
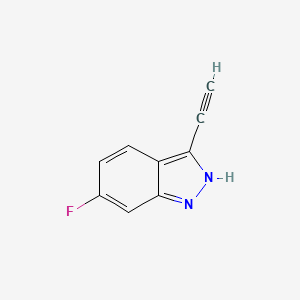
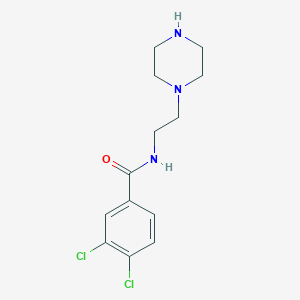
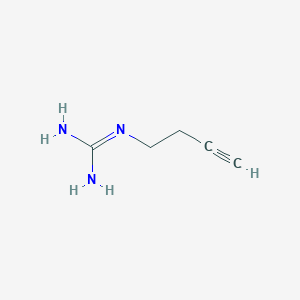
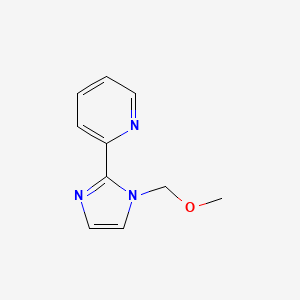
![1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B13883070.png)
